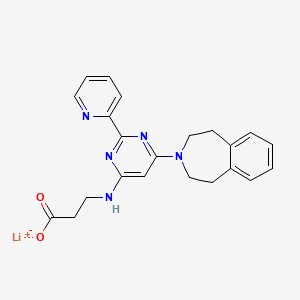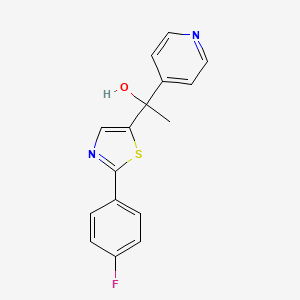
GSK-J1 (lithium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX (IC50 = 60 nM for human JMJD3 in vitro). GSK-J1 exhibits no activity against a panel of JMJD family demethylases, and displays no significant inhibitory activity against 100 protein kinases at a concentration of 30 μM.
Aplicaciones Científicas De Investigación
Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
GSK-J1, as a form of lithium salt, directly inhibits Glycogen Synthase Kinase-3 (GSK-3), a critical regulator in various signaling pathways. This inhibition has implications in diverse biological settings, including cell proliferation and development. Lithium's role in increasing the inhibitory phosphorylation of GSK-3 is particularly notable, offering insights into its mechanisms of action in cellular processes (Zhang et al., 2003).
Modulation of Wnt Signaling Pathway
GSK-J1's effect on the Wnt signaling pathway is significant. By inhibiting GSK-3, lithium activates downstream components of this pathway, leading to the accumulation of beta-catenin protein. This is crucial for understanding the biochemical mechanism of lithium's action on the development of various organisms and its potential therapeutic applications (Hedgepeth et al., 1997).
Therapeutic Targeting of GSK-3 in Various Diseases
Lithium, by targeting GSK-3, holds therapeutic potential for a range of diseases, including bipolar disorder, cancer, and even coronavirus infections. Its specific action on GSK-3 offers a pathway for developing treatments for these diverse conditions, leveraging the unique molecular targets of lithium (Snitow et al., 2021).
Influence on Circadian Rhythm
The lithium salt GSK-J1 impacts the circadian clock by affecting GSK-3, which is integral to circadian rhythm regulation in several organisms. It specifically influences the stability of the nuclear receptor Rev-erbα, a component of the circadian clock, thereby altering the expression of circadian genes (Yin et al., 2006).
Potential in Mood-Stabilizing Medications
Lithium's role as a GSK-3 inhibitor highlights its potential in developing novel mood-stabilizing medications. It acts on critical components of neuronal signaling pathways, suggesting its application in treating bipolar disorder and possibly other mood disorders (Gould, 2006).
Neuroprotective Effects
GSK-J1 has neuroprotective effects, especially in preventing neuronal death induced by various neurotoxic insults. This is mediated through its action on GSK-3, offering potential therapeutic avenues in neurodegenerative diseases and conditions involving neuronal cell death (Hongisto et al., 2003).
Multiple Inhibitory Actions
Lithium's complexity extends beyond a singular mechanism of inhibition; it reduces GSK-3 activity both directly and by increasing its inhibitory phosphorylation. This dual action amplifies lithium's influence on crucial GSK-3-regulated functions, encompassing gene expression and cell survival (Jope, 2003).
Propiedades
Nombre del producto |
GSK-J1 (lithium salt) |
|---|---|
Fórmula molecular |
C22H22LiN5O2 |
Peso molecular |
395.38 |
Nombre IUPAC |
lithium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |
InChI |
InChI=1S/C22H23N5O2.Li/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 |
SMILES |
[Li+].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




